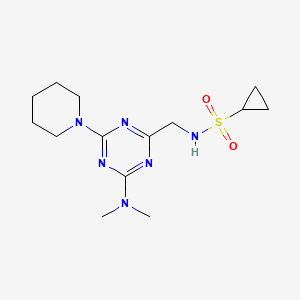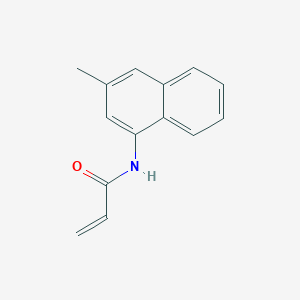
Ethyl 4-(3-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used in each step. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The amide group could participate in condensation reactions, and the bromine atom could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the ester and amide could make the compound soluble in polar solvents. The bromine atom could make the compound denser than similar compounds without halogens .Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions The synthesis of complex heterocyclic compounds through various chemical reactions and methodologies is a foundational aspect of research involving compounds like Ethyl 4-(3-bromobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate. Research efforts have elucidated pathways for synthesizing [1,2,3]selenadiazolo[4,5-e]benzofuran or benzothiophene and related compounds, providing a basis for the development of novel chemical entities with potential biological activities (Shekarchi et al., 2003).
Anticancer Evaluation Another focal area of research involves evaluating the anticancer properties of synthesized compounds. Studies have reported the synthesis and anticancer evaluation of novel heterocyclic compounds, suggesting the potential therapeutic applications of these chemical entities. For instance, some new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were synthesized and evaluated for their anticancer activity against a variety of cancer cell lines, highlighting the importance of synthetic chemistry in the development of new anticancer agents (Bekircan et al., 2008).
Monoamine Oxidase Inhibitors Research into the synthesis of compounds with potential as monoamine oxidase inhibitors also reflects the application of chemical synthesis in the development of novel therapeutic agents. For example, the synthesis of 2-substituted styryl-6-bromo-4-quinazolone 3-(4-benzhydrazides) aimed to explore their monoamine oxidase inhibitory and anticonvulsant properties, illustrating the intersection of chemical synthesis and pharmacological research (Misra et al., 1980).
Direcciones Futuras
The future research directions for this compound would depend on its intended use and observed properties. If it shows promising biological activity, it could be further studied as a potential therapeutic agent. Alternatively, if it has interesting chemical properties, it could be used as a building block for the synthesis of other complex molecules .
Propiedades
IUPAC Name |
ethyl 4-[(3-bromobenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O4/c1-3-29-21(28)19-16(23-20(27)14-8-6-9-15(22)11-14)12-18(26)25(24-19)17-10-5-4-7-13(17)2/h4-12H,3H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCIHVBPDBIRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-methyl 2-(2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2871467.png)



![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2871472.png)


![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol](/img/structure/B2871477.png)

![tert-Butyl ((3aR,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate](/img/structure/B2871479.png)

![(3-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871481.png)
